molecular formula C11H13LiO2 B025049 Lithium;2-methyl-2-phenyl-1,3-dioxane CAS No. 110347-00-7

Lithium;2-methyl-2-phenyl-1,3-dioxane

Cat. No. B025049
CAS RN: 110347-00-7
M. Wt: 184.2 g/mol
InChI Key: WPAMHPVZJJUYDB-UHFFFAOYSA-N
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Description

Lithium;2-methyl-2-phenyl-1,3-dioxane, also known as lithium diphenylisobutylphosphine or LiDBP, is a lithium-based compound that has been widely used in scientific research. It is a highly reactive compound that is often used as a reducing agent and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of LiDBP is based on its ability to donate an electron to the substrate, which leads to the reduction of the functional group. The reduction reaction occurs via a single-electron transfer mechanism, where LiDBP acts as an electron donor and the substrate acts as an electron acceptor. The reduced product is then formed by the addition of a proton to the intermediate.
Biochemical and Physiological Effects
LiDBP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is generally considered to be safe for use in laboratory experiments. It is important to note that LiDBP should be handled with care, as it is highly reactive and can react violently with water, air, and other oxidizing agents.

Advantages and Limitations for Lab Experiments

LiDBP has several advantages for use in laboratory experiments. It is a highly efficient reducing agent that can reduce a wide range of functional groups, which makes it a versatile tool for organic synthesis. It is also a highly effective catalyst for various chemical reactions, which can significantly reduce reaction times and increase yields. However, LiDBP has some limitations for use in laboratory experiments. It is highly reactive and can react violently with water, air, and other oxidizing agents, which requires careful handling. In addition, LiDBP is a relatively expensive reagent, which can limit its use in large-scale experiments.

Future Directions

LiDBP has several potential future directions for scientific research. One possible direction is the development of new synthetic methodologies that use LiDBP as a reducing agent or catalyst. Another direction is the study of LiDBP in electrochemical reactions, such as the reduction of carbon dioxide and the synthesis of metal nanoparticles. Furthermore, LiDBP may have potential applications in the field of medicine, such as in drug synthesis or as a diagnostic tool. Overall, LiDBP is a highly versatile and useful compound that has the potential to contribute to various scientific fields.

Synthesis Methods

LiDBP can be synthesized by reacting Lithium;2-methyl-2-phenyl-1,3-dioxane metal with diphenylisobutylphosphine in anhydrous ether. The reaction produces a white precipitate of LiDBP, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

LiDBP has been used in various scientific research applications, including organic synthesis, catalysis, and electrochemistry. It is a highly efficient reducing agent that can reduce a wide range of functional groups, such as ketones, aldehydes, and esters. It is also a highly effective catalyst for various chemical reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling. In addition, LiDBP has been used in electrochemical studies, such as the reduction of carbon dioxide and the synthesis of metal nanoparticles.

properties

CAS RN

110347-00-7

Product Name

Lithium;2-methyl-2-phenyl-1,3-dioxane

Molecular Formula

C11H13LiO2

Molecular Weight

184.2 g/mol

IUPAC Name

lithium;2-methyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C11H13O2.Li/c1-11(12-8-5-9-13-11)10-6-3-2-4-7-10;/h3-4,6-7H,5,8-9H2,1H3;/q-1;+1

InChI Key

WPAMHPVZJJUYDB-UHFFFAOYSA-N

SMILES

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2

Canonical SMILES

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2

synonyms

Lithium, [4-(2-methyl-1,3-dioxan-2-yl)phenyl]- (9CI)

Origin of Product

United States

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